![molecular formula C16H17N5O2 B2873485 2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)-3-苯基丙酸乙酯 CAS No. 477869-91-3](/img/structure/B2873485.png)

2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)-3-苯基丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

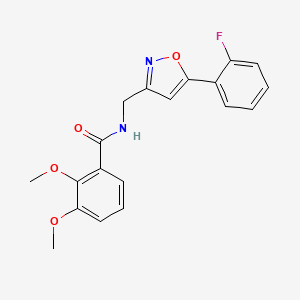

“Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate” is a compound that belongs to the class of organic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been found to be potential inhibitors of SARS-CoV-2 Main protease .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride . Another method involves the annulation of triazole cycle to 1,2-diaminopyrimidine .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines can be viewed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

1,2,4-triazolo[1,5-a]pyrimidines have been found to exhibit significant biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .科学研究应用

制备和潜在抗哮喘剂

2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)-3-苯基丙酸乙酯衍生物已被合成并评估其作为抗哮喘剂的潜力。通过一系列涉及芳基酰胺和乙酰甲酸乙酯钠或丙炔酸乙酯的化学反应,然后用三氯氧磷和肼处理,制得了 5-芳基-2-氨基[1,2,4]三唑并[1,5-c]嘧啶。这些化合物在人类嗜碱性粒细胞组胺释放试验中显示出作为介质释放抑制剂的活性,表明它们在哮喘治疗方面有进一步药理和毒理学研究的潜力 (Medwid 等,1990)。

光谱、DFT/B3LYP 和分子对接分析

对相关化合物 2-(5-甲基-1,2,4-三唑并[1,5-a]嘧啶-7-基)戊-4-烯酸乙酯进行了一项综合研究,涉及光谱分析、DFT/B3LYP 理论计算和分子对接分析。本研究旨在探索该化合物的结构性质、电子构型和作为癌症抑制剂的潜力。理论计算证实了实验数据,分子对接研究表明该分子可能是癌症治疗的有希望的候选者,因为它能够结合到 c-MET 蛋白的活性位点,表明其作为癌症治疗良好抑制剂的潜力 (Sert 等,2020)。

吡啶和噻吩衍生物的合成

吡啶并[3',2':4,5]噻吩并[2,3-e][1,2,4]三唑并[4,3-a]嘧啶-5(4H)-酮衍生物的合成研究涉及 3-氨基噻吩并[2,3-b]吡啶-2-羧酸乙酯与苯基或异硫氰酸乙酯的杂环化。此过程导致创建了在药物化学中具有潜在应用的新化合物,证明了 2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)-3-苯基丙酸乙酯作为多种杂环化合物的先驱的多功能性 (Davoodnia 等,2008)。

新型乙基衍生物合成和结构分配

另一项研究集中于合成一种新型乙基衍生物,特别是乙基(1,3-二苯基-1H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶-5-基)乙酸酯。该化合物是通过在回流下加热氨基和丙二酸二乙酯合成的,其结构基于元素分析、IR、1H-NMR 和质谱数据分配。这项研究为 2-(2-氨基[1,2,4]三唑并[1,5-a]嘧啶-7-基)-3-苯基丙酸乙酯衍生物及其潜在应用的不断增长的知识做出了贡献 (Farghaly 和 Gomha,2011)。

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

It’s known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets through non-covalent bonds like hydrogen bonds, van der waals interactions, and electrostatic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the erk signaling pathway , which plays a crucial role in regulating cell proliferation, differentiation, and survival.

Pharmacokinetics

The molecular weight of similar compounds is around 1501380 , which is within the optimal range for oral bioavailability in drug design.

Result of Action

Compounds with similar structures have shown antiproliferative activities against various cancer cells, with ic50 values < 80 μm . They can inhibit the growth and colony formation of cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

属性

IUPAC Name |

ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-2-23-14(22)12(10-11-6-4-3-5-7-11)13-8-9-18-16-19-15(17)20-21(13)16/h3-9,12H,2,10H2,1H3,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXAWJQVNVWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC(=NN23)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331511 |

Source

|

| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821613 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477869-91-3 |

Source

|

| Record name | ethyl 2-(2-amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2873404.png)

![Methyl 4-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2873405.png)

![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)

![1-[Benzyl(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B2873409.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2873419.png)

![3-(2-Methoxyethyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2873422.png)